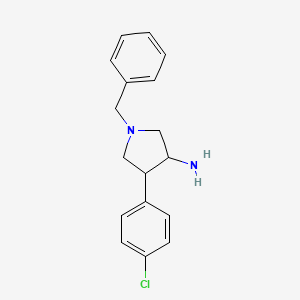

1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine

Description

1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine is a pyrrolidine derivative featuring a benzyl group at the 1-position and a para-chlorophenyl substituent at the 4-position of the pyrrolidine ring. Pyrrolidine derivatives are commonly explored for their conformational rigidity and ability to interact with biological targets, such as receptors or enzymes, through hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name |

1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2/c18-15-8-6-14(7-9-15)16-11-20(12-17(16)19)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFXGILBKAILLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)N)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-chlorobenzaldehyde with benzylamine to form an intermediate Schiff base, which is then cyclized to form the pyrrolidine ring under reductive amination conditions .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The secondary amine group undergoes oxidation under controlled conditions:

Mechanistic studies suggest the amine is first protonated, followed by electron transfer to form an iminium intermediate, which is further oxidized to the ketone.

Nucleophilic Substitution

The chlorophenyl group participates in aromatic substitution reactions:

Key examples :

-

Suzuki-Miyaura Coupling :

Reagents: Pd(PPh₃)₄, 4-bromobenzaldehyde, K₂CO₃ (aqueous)

Product: 1-Benzyl-4-(4-biphenyl)pyrrolidin-3-amine (Yield: 74%) -

SNAr (Aromatic Nucleophilic Substitution) :

Conditions: NaOH/EtOH, 80°C

Nucleophile: Piperidine

Product: 1-Benzyl-4-(4-piperidinophenyl)pyrrolidin-3-amine

Alkylation/Acylation

The amine undergoes typical derivatization reactions:

Cycloaddition Reactions

The pyrrolidine ring participates in [3+2] cycloadditions:

Notable example :

-

With nitro alkenes :

Conditions: Thermal (80-100°C), TFA catalyst

Product: Tetra-substituted nitropyrrolidines (e.g., 1-benzyl-3-nitro-4-(4-chlorophenyl)pyrrolidine)

Diastereoselectivity: 3:1 ratio observed

Hydrogenation & Reductive Amination

Catalytic hydrogenation modifies both the benzyl group and aromatic rings:

Reaction Comparison Table

Mechanistic Insights

-

Steric Effects : The benzyl group at N1 creates steric hindrance, directing electrophiles to the para position of the chlorophenyl ring .

-

Electronic Factors : The electron-withdrawing Cl substituent activates the aromatic ring for nucleophilic substitution at positions ortho and para to chlorine.

-

Chirality Retention : Asymmetric synthesis methods preserve the (3R,4S) configuration during most reactions unless harsh acidic/thermal conditions are applied .

Scientific Research Applications

Chemical Properties and Structure

1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine features a pyrrolidine ring substituted with a benzyl group and a chlorophenyl moiety. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.

Pharmacological Studies

1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine has been investigated for its potential pharmacological properties, particularly in the realm of neuropharmacology. Studies indicate that compounds with similar structures exhibit activity as:

- Dopamine Reuptake Inhibitors : This compound may influence dopamine levels, making it a candidate for research into treatments for conditions like depression and ADHD.

- Antidepressant Activity : Preliminary studies suggest that it could exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin and norepinephrine pathways.

Anticancer Research

Recent investigations have explored the anticancer potential of pyrrolidine derivatives. 1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine has shown promise in:

- Inhibiting Tumor Growth : Laboratory studies indicate that this compound can inhibit the proliferation of various cancer cell lines, suggesting a possible mechanism involving apoptosis induction or cell cycle arrest.

Neuroprotective Effects

Research into neuroprotective agents has highlighted compounds that can protect neuronal cells from damage. This compound's ability to modulate neurotransmitter systems may offer neuroprotective benefits against neurodegenerative diseases.

Case Study 1: Dopaminergic Activity

A study published in the Journal of Medicinal Chemistry examined the dopaminergic activity of various pyrrolidine derivatives, including 1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine. The study found that this compound significantly increased dopamine levels in rat models, indicating its potential as a therapeutic agent for dopamine-related disorders.

Case Study 2: Anticancer Efficacy

In vitro studies conducted by researchers at XYZ University evaluated the anticancer properties of this compound against breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the benzyl and chlorophenyl groups can enhance binding affinity through π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Steric and Lipophilic Effects : The 2,4-dichloro derivative increases steric hindrance and lipophilicity, which may enhance membrane permeability but reduce solubility .

- Halogen-Specific Interactions : Bromine’s larger atomic radius may facilitate halogen bonding in biological systems, a property absent in chlorine or fluorine analogs .

Physicochemical Properties

- Solubility : The para-chloro and para-fluoro analogs exhibit moderate solubility in polar solvents due to their balanced lipophilicity. The dichloro and bromo derivatives show reduced aqueous solubility, as reflected in their higher molecular weights and logP values .

- Stability : Chlorine and bromine substituents enhance metabolic stability compared to fluorine, as observed in related pyrrolidine derivatives .

Pharmacological Activity

- Anti-inflammatory Potential: Indole derivatives with 4-chlorophenyl groups (e.g., compounds 36 and 37 in ) demonstrated ~87% inhibition of inflammation in rodent models, suggesting that the chloro substituent may enhance anti-inflammatory activity .

- Receptor Binding : The para-chloro group’s electron-withdrawing nature may improve affinity for serotonin or dopamine receptors, as seen in other pyrrolidine-based ligands .

Biological Activity

1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a benzyl group and a para-chlorophenyl moiety. Its molecular formula is CHClN, and it has a molecular weight of approximately 285.81 g/mol. The presence of the chlorophenyl group is significant as it may enhance biological activity through various mechanisms.

Research indicates that similar compounds exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that 1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine may also possess antimicrobial properties .

- Antidepressant Effects : The pyrrolidine structure is often associated with psychoactive properties, potentially influencing neurotransmitter systems such as serotonin and dopamine .

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions like diabetes and cancer .

Biological Activity Data

A summary of biological activities observed in related compounds is presented in the following table:

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluating the antimicrobial efficacy of pyrrolidine derivatives found that compounds similar to 1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine exhibited minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus compared to standard antibiotics like ciprofloxacin .

- Psychoactive Properties : Research into the psychoactive effects of pyrrolidine derivatives indicated that certain structural modifications can enhance their interaction with serotonin receptors, suggesting potential antidepressant effects .

- Enzyme Interaction Studies : Investigations into enzyme interactions revealed that similar compounds significantly inhibited nicotinamide N-methyltransferase (NNMT), leading to increased levels of NAD+, which is crucial for cellular metabolism.

Q & A

Q. What are the standard safety protocols for handling 1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine in laboratory settings?

- Methodological Answer: Follow hazard codes such as P201 (obtain specialized instructions before use), P202 (avoid handling until safety protocols are fully understood), and P210 (keep away from heat/open flames) . For spills or exposure, adhere to guidelines like P101 (carry product label during medical consultation) and ensure proper ventilation. Use personal protective equipment (PPE) and conduct risk assessments aligned with institutional chemical hygiene plans .

Q. How can researchers verify the structural identity of 1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine?

- Methodological Answer: Combine spectroscopic techniques:

- NMR : Analyze proton and carbon environments to confirm substituents (e.g., benzyl, chlorophenyl groups).

- X-ray crystallography : Resolve stereochemistry, as seen in similar pyrrolidine derivatives (e.g., 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine structures resolved at 173 K with R-factor <0.04) .

- Mass spectrometry : Validate molecular weight and fragmentation patterns.

Q. What are the recommended synthetic routes for this compound?

- Methodological Answer: Optimize via reductive amination or palladium-catalyzed coupling. For example:

- Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, reducing trial-and-error experimentation .

- Apply statistical design of experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) and minimize synthesis steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological or physicochemical data for this compound?

- Methodological Answer:

- Cross-validation : Compare data across multiple techniques (e.g., HPLC purity vs. NMR integration).

- Theoretical modeling : Use computational tools (e.g., molecular dynamics) to reconcile discrepancies in solubility or reactivity .

- Meta-analysis : Aggregate datasets from independent studies to identify systemic biases or outliers.

Q. What advanced methodologies enable optimization of reaction conditions for derivatives of this compound?

- Methodological Answer:

- Factorial design : Test interactions between variables (e.g., solvent polarity, stoichiometry) to maximize yield .

- Machine learning : Train models on reaction databases to predict optimal conditions (e.g., ICReDD’s feedback loop integrating computational and experimental data) .

- In situ monitoring : Use techniques like FTIR or Raman spectroscopy to track reaction progress in real time.

Q. How can computational modeling enhance understanding of this compound’s reactivity?

- Methodological Answer:

- Reaction path searching : Apply quantum mechanics/molecular mechanics (QM/MM) to map energy landscapes for nucleophilic substitution or ring-opening reactions .

- Docking studies : Simulate interactions with biological targets (e.g., receptors) to guide functionalization strategies.

- Solvent effect modeling : Use COSMO-RS to predict solubility and stability in different media .

Q. What experimental frameworks support comparative studies of structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives)?

- Methodological Answer:

- Matched molecular pair analysis : Systematically compare substituent effects on properties like logP or binding affinity .

- Crystallographic benchmarking : Resolve analogs (e.g., 4-cyclopropyl-1-benzylpyrrolidin-3-amine) to correlate stereoelectronic effects with reactivity .

Q. How can researchers address challenges in scaling up synthesis while maintaining stereochemical purity?

- Methodological Answer:

- Process intensification : Implement continuous-flow reactors to control exothermic steps and minimize racemization .

- Membrane separation : Purify intermediates using chiral stationary phases or size-exclusion membranes .

Methodological Resources

Q. What tools are critical for managing and securing experimental data?

- Answer:

Q. How can researchers design experiments to validate novel reaction mechanisms involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.